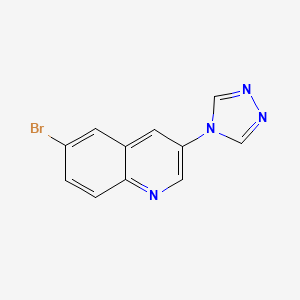

6-Bromo-3-(1,2,4-triazol-4-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrN4 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

6-bromo-3-(1,2,4-triazol-4-yl)quinoline |

InChI |

InChI=1S/C11H7BrN4/c12-9-1-2-11-8(3-9)4-10(5-13-11)16-6-14-15-7-16/h1-7H |

InChI Key |

ZJNLATARHJITEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)N3C=NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Bromo 3 1,2,4 Triazol 4 Yl Quinoline and Analogues

Precursor Synthesis and Halogenation Reactions

The foundation for the target molecule is a correctly substituted quinoline (B57606) ring. The synthesis of this scaffold requires careful planning to ensure the bromine atom is located at the 6-position and that the 4-position is functionalized for subsequent reactions.

Synthesis of Brominated Quinoline Intermediates (e.g., 6-Bromo-4-chloroquinoline, 6-Bromoquinolin-4-ol)

The preparation of key intermediates like 6-bromoquinolin-4-ol and 6-bromo-4-chloroquinoline is well-documented and can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale.

One common approach begins with 4-bromoaniline, which ensures the bromine is correctly positioned from the outset. This can undergo a condensation and cyclization reaction. For instance, reacting 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, yields the corresponding quinolone. nih.gov Another pathway involves the reaction of 4-bromoaniline with meldrum's acid and triethyl orthoformate, which after a series of steps including cyclization, produces 6-bromoquinolin-4-ol. nih.govrsc.org A classic method, the Gould-Jacobs reaction, can also be employed.

Once 6-bromoquinolin-4-ol is obtained, it serves as a versatile precursor. It can be converted to the more reactive 6-bromo-4-chloroquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). nih.govrsc.org

Below is a table summarizing various synthetic strategies for these key intermediates.

| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |

| 4-Bromoaniline, Ethyl propiolate | 1) Methanol; 2) Diphenyl ether, high temp. | 6-Bromoquinolin-4(1H)-one | 77-80 | researchgate.net |

| 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | 1) Ethanol, reflux; 2) Diphenyl ether, ~220-250°C | 6-Bromoquinolin-4-ol | ~60 | nih.govrsc.org |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether, 260°C | 6-Bromoquinolin-4-ol | 77 | researchgate.net |

| 2-Carboxy-4-hydroxy-6-bromoquinoline | Mineral oil, 270-295°C | 6-Bromo-4-hydroxyquinoline | Not specified | nih.gov |

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | 6-Bromo-4-chloroquinoline | 81 | nih.govrsc.org |

| 6-Bromoquinolin-4(1H)-one | PCl₃, Toluene | 6-Bromo-4-chloroquinoline | 90-93 | researchgate.net |

Regioselective Bromination Approaches for Quinoline Systems

Achieving the specific 6-bromo substitution pattern is crucial. While direct bromination of the quinoline ring is possible, it often leads to a mixture of products. Electrophilic substitution on an unsubstituted quinoline ring typically occurs on the more electron-rich benzene (B151609) ring, favoring positions 5 and 8. researchgate.net

To circumvent this lack of regioselectivity, the most effective strategy is to start with a precursor that already contains bromine in the desired position, such as 4-bromoaniline. The Skraup synthesis, for example, involves heating p-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent to directly form 6-bromoquinoline (B19933). chemmethod.com This pre-functionalization approach guarantees the bromine's location.

Alternatively, for systems where direct bromination is necessary, the regioselectivity is dictated by the existing substituents on the quinoline ring. Activating groups (e.g., -OH, -NH₂) direct incoming electrophiles, but can still result in mixtures. For instance, the bromination of 8-hydroxyquinoline can yield both mono- and di-bromo derivatives at the 5- and 7-positions. nih.gov The use of N-Bromosuccinimide (NBS) is a common method for such electrophilic brominations. researchgate.net In some cases, a multi-step sequence of bromination followed by dehydrogenation of a tetrahydroquinoline precursor can be employed to control the final substitution pattern. researchgate.net

Triazole Ring Formation via Cycloaddition Reactions

With the 6-bromoquinoline core established, the next phase is the construction of the 1,2,4-triazole (B32235) ring at the 3-position. This is distinct from the more common click chemistry approaches that form 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Key Strategy for Triazole Integration

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click chemistry" reaction. It facilitates the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. This method involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. While this is a cornerstone of modern synthetic chemistry for creating 1,2,3-triazole linkages in various molecular scaffolds, it is not the primary method for synthesizing the 1,2,4-triazole isomer required for 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline.

Alternative Click Chemistry and Metal-Free Approaches for Triazole Synthesis

Beyond the copper-catalyzed reaction, other methods exist for forming 1,2,3-triazoles, including the ruthenium-catalyzed reaction that yields the 1,5-disubstituted isomer, and various metal-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These are valuable for bioconjugation and materials science. However, like CuAAC, these methods are geared towards the synthesis of 1,2,3-triazoles and are not directly applicable to the construction of the 1,2,4-triazole ring system.

Specific Considerations for 1,2,4-Triazole Construction

The synthesis of a 4-substituted-1,2,4-triazole ring, as seen in the target compound, requires a different synthetic approach. This typically involves the cyclization of precursors containing the necessary nitrogen and carbon atoms in a linear sequence. A highly plausible and common strategy begins with an amino group at the desired position on the quinoline ring, in this case, 3-amino-6-bromoquinoline.

The construction generally proceeds via a two-step sequence:

Formation of an Amidine Intermediate : The 3-amino-6-bromoquinoline is first reacted with an activated formamide equivalent. A particularly effective reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). scirp.org This reaction forms an N,N-dimethylformamidine intermediate by displacing the two methoxy (B1213986) groups of the acetal. This step effectively adds the first carbon and a nitrogen atom required for the triazole ring.

Cyclization with Hydrazine : The resulting amidine intermediate is then treated with hydrazine (H₂NNH₂). The hydrazine molecule attacks the electrophilic carbon of the amidine, leading to the displacement of dimethylamine and subsequent cyclization to form the stable, aromatic 1,2,4-triazole ring.

Coupling and Derivatization Strategies for Quinoline-Triazole Linkages

The covalent linking of quinoline and triazole moieties is a key strategy in creating hybrid molecules. nih.gov This approach, known as molecular hybridization, aims to combine two or more pharmacophores into a single entity, which can lead to improved selectivity and the potential to overcome drug resistance. researchgate.netnih.gov The triazole ring, in particular, is a versatile linker, offering stability and specific geometric properties to the hybrid structure. nih.govnih.gov

One-pot, multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic systems, including quinoline-triazole hybrids. researchgate.netjsynthchem.com These protocols offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. nih.gov By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of the target molecule in a single, streamlined operation.

For instance, a one-pot, three-component procedure has been effectively used for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. acs.org In one documented approach, the synthesis of quinoline- nih.govresearchgate.netCurrent time information in Bangalore, IN.-triazole derivatives was achieved by reacting substituted quinoline hydrazide with various isothiocyanate derivatives in methanol. rasayanjournal.co.in This method highlights the direct coupling of pre-functionalized quinoline and triazole precursors. Another efficient method involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds in the presence of potassium carbonate to afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones in high yields. nih.gov

The table below summarizes representative one-pot synthetic protocols for related quinoline-heterocycle hybrid systems.

Table 1: Examples of One-Pot Reactions in Quinoline Hybrid Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminoacetophenone | 1,3-Cyclohexanedione | Anthranilamide | p-TSA | Quinoline-fused quinazolinone | Not specified | nih.gov |

| Formyl-quinoline | Primary heterocyclic amine | Cyclic 1,3-diketone | DMF (Microwave) | Dihydropyridopyrimidine-quinoline | 82% | acs.org |

| Quinoline hydrazide | Aryl-substituted isothiocyanate | - | Methanol | Quinoline- nih.govresearchgate.netCurrent time information in Bangalore, IN.-triazole | Not specified | rasayanjournal.co.in |

| 4-Azido-quinolin-2(1H)-one | Pentane-2,4-dione | - | K₂CO₃ / Ethanol | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | 90% | nih.gov |

The triazole ring often serves as a stable and effective linker between a quinoline core and another pharmacophoric moiety. nih.govmdpi.com The synthetic strategy employed dictates the type of triazole isomer (1,2,3-triazole or 1,2,4-triazole) and the points of attachment. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used and highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govtubitak.gov.trmdpi.com This reaction involves the coupling of a terminal alkyne with an azide, providing a robust method for linking quinoline derivatives with other molecules.

For example, quinoline-based propargyl derivatives can be synthesized and subsequently reacted with various aryl azides via CuAAC to generate a library of quinoline-1,2,3-triazole hybrids. tubitak.gov.trresearchgate.net This modular approach allows for systematic modifications. The synthesis of 4-azido-7-chloroquinoline and its subsequent click reaction with an O-acetylenic derivative of 2-bromo-3-hydroxybenzaldehyde demonstrates the versatility of this method in creating complex, multi-functionalized hybrids. mdpi.com

Modern Synthetic Techniques in Quinoline-Triazole Synthesis

Advancements in synthetic organic chemistry have provided powerful tools to facilitate the construction of complex molecules like this compound. Techniques such as microwave-assisted synthesis have revolutionized reaction optimization by dramatically reducing reaction times and often improving yields.

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal chemistry for its ability to accelerate reaction rates, increase product yields, and improve the purity of final compounds. benthamdirect.comnih.gov This technique utilizes microwave irradiation to heat reactions more efficiently and uniformly than conventional heating methods. researchgate.netrsc.org

The synthesis of various quinoline and triazole derivatives has been significantly enhanced through the application of microwave energy. benthamdirect.comrsc.org For example, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives under microwave irradiation reduced the reaction time from 27 hours with conventional heating to just 30 minutes, with an impressive yield of 96%. rsc.org Similarly, one-pot, three-component reactions to form quinoline-hybridized dihydropyridopyrimidines have been optimized under microwave conditions, achieving an 82% yield in just 8 minutes. acs.org These enhancements are attributed to the rapid, localized superheating of the solvent and reactants, which overcomes activation energy barriers more effectively. rsc.org

The table below provides a comparison of conventional and microwave-assisted methods for the synthesis of related heterocyclic compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Piperazine-azole-fluoroquinolone-1,2,4-triazoles | 27 hours, Not specified | 30 minutes, 96% | rsc.org |

| Thioether derivatives with 1,2,4-triazoles | Several hours, Not specified | 33-90 seconds, 82% | rsc.org |

| Quinoline-fused 1,4-benzodiazepines | Not specified, 62-65% | 5 minutes, 92-97% | rsc.org |

| Quinolin-4-ylmethoxychromen-4-ones | 60 minutes, Lower yield | 4 minutes, 80-95% | rsc.org |

| Dihydropyridopyrimidine-quinoline hybrid | 12 hours, 25% | 8 minutes, 82% | acs.org |

The outcome of a synthetic reaction, including yield, purity, and even the specific isomer formed (regioselectivity), is highly dependent on the chosen reaction conditions. researchgate.net Key parameters include the solvent, catalyst, temperature, and reaction time. researchgate.net In the synthesis of quinoline-triazole systems, careful optimization of these factors is critical for success.

The choice of solvent can significantly influence reaction pathways. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and chloroform are commonly employed in the synthesis of triazoles and quinolines. nih.govnih.gov For example, in DBU-catalyzed 1,3-dipolar cycloadditions to form 1,2,3-triazoles, DMSO and chloroform have been identified as optimal solvents. nih.gov The synthesis of certain quinoline-fused 1,4-benzodiazepines proceeds with excellent yields in a microwave reactor, highlighting the interplay between heating method and reaction medium. rsc.org

Catalysts also play a pivotal role. While Cu(I) is the classic catalyst for the azide-alkyne "click" reaction, other catalysts can achieve different regioselectivities. nih.govfrontiersin.org The choice of base is also crucial; for instance, the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds to form triazoles was significantly more efficient using an inorganic base like K₂CO₃ in ethanol, yielding the product at 90%. nih.gov Temperature is another critical variable; the synthesis of bis(1,2,3-triazole) derivatives was found to be temperature-dependent, with lower temperatures favoring the desired product. frontiersin.org

The following table illustrates the impact of varying reaction conditions on the synthesis of quinoline-triazole analogues.

Table 3: Influence of Reaction Conditions on Synthesis Outcomes

| Reaction Type | Catalyst | Solvent | Temperature | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | DBU | DMSO/Chloroform | Not specified | High yields of 1,4-disubstituted-1,2,3-triazoles | nih.gov |

| Azide-Alkyne Cycloaddition | CuBr | Not specified | 0°C | 91% yield of bis(1,2,3-triazole) | frontiersin.org |

| Triazole formation | K₂CO₃ (Base) | Ethanol | Room Temp | 90% yield of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | nih.gov |

| Pyrazolo-[3,4-b]-quinoline synthesis | None | Aqueous Ethanol | 50°C | 91-98% yield | rsc.org |

| Regioselective triazole synthesis | l-proline | Not specified | Not specified | Highest regioselectivity achieved | researchgate.net |

Based on the conducted research, there is no publicly available scientific literature containing the specific experimental data for the compound “this compound”. Detailed spectroscopic and structural characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not reported for this specific molecule in the searched resources.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings for the requested sections and subsections. The creation of such an article would require access to primary research data from the synthesis and analysis of this compound, which has not been found.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide unequivocal proof of the compound's connectivity and stereochemistry.

To perform this analysis, a suitable single crystal of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern would be analyzed to construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding critical information:

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, confirming the quinoline (B57606) and triazole ring geometries.

Absolute Configuration: Unambiguous assignment of the spatial arrangement of atoms, defining the molecule's specific isomer.

Molecular Conformation: The dihedral angle between the quinoline and triazole rings would be precisely determined, revealing the preferred spatial orientation of these two planar systems relative to each other.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the compound. Key interactions that would be investigated include:

Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···Br interactions might be present.

π-π Stacking: Interactions between the aromatic quinoline and triazole rings of adjacent molecules. The centroid-to-centroid distance and slip angle would be calculated to characterize these interactions.

Halogen Bonding: Potential interactions involving the bromine atom (Br···N or Br···π).

These non-covalent interactions govern the stability and physical properties of the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A solution of this compound would be analyzed to obtain its absorption spectrum. The key data points are the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

The expected spectrum would likely show absorptions characteristic of the conjugated π-system of the quinoline and triazole rings. Typically, quinoline derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The presence of the bromine atom and the triazole ring would influence the position and intensity of these bands.

A hypothetical UV-Vis data table would be structured as follows:

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |

| Ethanol | Value 1 | Value 1 | π→π |

| Value 2 | Value 2 | n→π |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display a series of absorption bands, each corresponding to a specific vibrational mode.

Key expected vibrational frequencies would include:

C=N and C=C Stretching: Strong to medium bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic quinoline and triazole rings.

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

C-Br Stretching: A characteristic band in the lower frequency region (typically 600-500 cm⁻¹).

"Fingerprint" Region: A complex pattern of bands below 1500 cm⁻¹, which is unique to the molecule.

A representative data table for the principal FTIR peaks would be:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value 1 | Medium | Aromatic C-H Stretch |

| Value 2 | Strong | C=N Stretch (Quinoline/Triazole) |

| Value 3 | Strong | C=C Stretch (Aromatic) |

| Value 4 | Medium | C-H In-plane Bending |

| Value 5 | Strong | C-Br Stretch |

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available that details the computational and theoretical investigations for the compound “this compound” corresponding to the detailed outline provided.

Searches for molecular docking simulations with enzymes like InhA and kinases, interactions with serum albumins or viral proteins, Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or in silico ADME predictions for this exact molecule did not yield any relevant results.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for “this compound” as the underlying research data is not present in the accessible public domain.

Computational and Theoretical Investigations of 6 Bromo 3 1,2,4 Triazol 4 Yl Quinoline

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Methodological Approaches for Oral Bioavailability Prediction

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical pharmacokinetic parameter that is influenced by a compound's dissolution, permeability, and metabolism. uq.edu.au Predicting this complex property is a key goal of computational drug design. researchgate.net For 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline, a variety of in silico models can be employed to estimate its potential for oral absorption and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive efforts. frontiersin.org QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com For quinoline (B57606) derivatives, 2D and 3D-QSAR models have been developed to predict activities and properties. nih.govmdpi.comscholarsresearchlibrary.com These models utilize molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to build a predictive equation. Key descriptors relevant for oral bioavailability include those related to lipophilicity (e.g., LogP), solubility, molecular size, and polarity (e.g., Topological Polar Surface Area, TPSA). uq.edu.ausysrevpharm.org

Machine learning algorithms have significantly advanced the predictive power of these models. mdpi.com Techniques such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests are used to analyze large datasets and identify complex patterns that correlate molecular features with oral bioavailability. preprints.org These methods can be trained on extensive databases of compounds with known bioavailability data to create robust predictive models for new chemical entities like this compound.

Below is a table summarizing common computational methods and the molecular descriptors they utilize for the prediction of oral bioavailability.

| Methodological Approach | Key Molecular Descriptors Utilized | Predicted Property |

| QSAR (Quantitative Structure-Activity Relationship) | Lipophilicity (LogP), Molecular Weight, Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA), Rotatable Bonds. uq.edu.aumdpi.com | Oral Bioavailability, Intestinal Absorption. |

| Machine Learning Models (e.g., SVM, Random Forest) | A wide array of 2D and 3D descriptors, including topological, electronic, and constitutional descriptors. mdpi.compreprints.org | Classification (High/Low Bioavailability), Regression (Specific %F value). |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Solubility, Permeability, Metabolic stability data (can be computationally predicted). | Drug concentration-time profiles in various organs, overall bioavailability. |

| Rule-Based Filters (e.g., Lipinski's Rule of Five) | Molecular Weight, LogP, Hydrogen Bond Donors, Hydrogen Bond Acceptors. ekb.eg | Drug-likeness, likelihood of good oral absorption. |

Computational Assessment of Molecular Properties Relevant to Biological Pathways

Beyond predicting its journey through the body, computational methods are crucial for understanding how this compound might interact with biological targets to exert a therapeutic effect. This involves assessing its electronic and structural properties to predict binding affinity and reactivity. tandfonline.com

Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. patsnap.com For compounds containing quinoline and triazole motifs, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes, such as protein kinases (e.g., EGFR) and DNA gyrase. mdpi.comnih.govuobaghdad.edu.iq In a typical docking simulation for this compound, the 3D structure of the compound would be virtually placed into the binding pocket of a chosen protein target. A scoring function then estimates the binding energy (ΔG), with more negative values suggesting a more favorable interaction. uobaghdad.edu.iq This allows for the identification of key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Density Functional Theory (DFT) provides a deeper understanding of the electronic properties of a molecule. nih.gov DFT calculations can determine the distribution of electron density, which is fundamental to a molecule's reactivity and interaction with other molecules. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov

The table below outlines key molecular properties and the computational methods used to evaluate them.

| Molecular Property | Computational Method | Information Gained | Relevance to Biological Pathways |

| Binding Affinity & Mode | Molecular Docking, Molecular Dynamics (MD) Simulation researchgate.netmdpi.com | Prediction of ligand-protein interactions, binding energy, and stability of the complex. | Elucidates the mechanism of action at a specific biological target (e.g., enzyme inhibition). |

| Electronic Structure | Density Functional Theory (DFT) nih.gov | HOMO-LUMO energy gap, electron density distribution, dipole moment. | Indicates chemical reactivity and the potential for forming covalent or non-covalent bonds with a target. |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) Mapping nih.gov | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicts sites of interaction with biological macromolecules and metabolic enzymes. |

| 3D Conformation | Conformational Analysis, Quantum Mechanics | Determines the most stable three-dimensional shape of the molecule. | The molecule's shape is critical for fitting into the binding site of a protein target. |

Through the integrated application of these computational methodologies, researchers can build a comprehensive in silico profile of this compound. This theoretical foundation is essential for predicting its drug-like potential and guiding its future experimental investigation and development as a potential therapeutic agent.

Mechanistic Research and Research Applications of 6 Bromo 3 1,2,4 Triazol 4 Yl Quinoline Analogues

Enzyme Inhibition Studies at the Molecular Level

The unique hybrid structure of quinoline (B57606) and triazole moieties has prompted investigations into the inhibitory potential of its analogues against various enzymes. These studies aim to elucidate the molecular mechanisms that underpin their biological activities.

Analogues featuring the 1,2,4-triazole (B32235) and quinoline scaffolds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibitory mechanism of such compounds often involves their interaction with the active site of the enzyme. Acetylcholinesterase possesses a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targets for inhibitors. nih.gov The binding of an inhibitor can prevent the substrate, acetylcholine, from accessing the active site, thereby impeding its breakdown. nih.gov

Research on various triazole-containing heterocyclic compounds has demonstrated their potential as AChE inhibitors. For example, a study on coumarin-linked 1,2,3-triazoles revealed that inhibitory activity could be correlated with the molecule's hydrophobicity, as indicated by the Moriguchi-calculated partition coefficient (MlogP). scielo.brscienceopen.com In some cases, the presence of aromatic amino acid moieties increased enzymatic inhibition compared to more simple structures like those containing glycine. scienceopen.com For instance, certain azinane triazole-based derivatives have shown potent AChE inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov These findings suggest that analogues of 6-bromo-3-(1,2,4-triazol-4-yl)quinoline could potentially act as AChE inhibitors by interacting with the enzyme's active site, with their efficacy influenced by the physicochemical properties of various substitutions on the core structure.

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |

| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |

| Coumarin-triazole-tyrosol hybrid (10) | Acetylcholinesterase (AChE) | Reduced 67.8% of activity at 50 µmol L⁻¹ | scielo.br |

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy for targeting aberrant signaling pathways. nih.gov Quinoline-containing compounds have been successfully developed into FDA-approved drugs that inhibit a variety of kinases. nih.gov The 4-anilino-quinoline scaffold, for instance, can be modified to produce inhibitors with either broad-spectrum or highly selective kinase profiles. mdpi.com This selectivity is paramount in drug development to minimize off-target effects. mdpi.com

The development of selective kinase inhibitors often involves extensive profiling against a panel of kinases. nih.gov The inhibitory profile of a compound is highly dependent on the substitution patterns and electronic properties of its pendant groups. mdpi.com For analogues of this compound, the triazole and bromo-substituents would significantly influence the interaction with the kinase ATP-binding site. Techniques used for selectivity analysis include fluorescence resonance energy transfer (FRET) assays and affinity chromatography coupled with mass spectrometry to identify which kinases a compound binds to from a cell lysate. nih.gov The goal is to identify compounds with high affinity for a specific target kinase (or a desired set of kinases) while having minimal interaction with others in the human kinome. nih.gov For example, lapatinib (B449) is a clinically used inhibitor with a relatively narrow spectrum, targeting ErbB-2 and EGFR. nih.gov

| Kinase Inhibitor | Primary Target(s) | Spectrum Type |

| SGC-GAK-1 | Cyclin G associated kinase (GAK) | Selective |

| GW559768X | Multiple Kinases | Broad Spectrum |

| Lapatinib | EGFR, ErbB-2 (HER2) | Relatively Narrow |

| Sunitinib | Multiple Tyrosine Kinases | Multi-targeted |

| Sorafenib | Multiple Tyrosine Kinases | Multi-targeted |

Chitin (B13524) is a vital structural component of fungal cell walls, and its absence in vertebrates makes chitin synthase (Chs), the enzyme responsible for its synthesis, an attractive target for antifungal agents. nih.govmdpi.com Mechanistic evaluation of potential Chs inhibitors involves understanding how they interfere with the enzyme's catalytic cycle. Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc substrate. nih.gov

Known inhibitors like nikkomycin (B1203212) Z and polyoxin (B77205) D act as competitive inhibitors. nih.gov They are structurally similar to the UDP-GlcNAc substrate and compete for binding at the enzyme's active site. nih.gov Cryo-electron microscopy studies have revealed the structural basis for this inhibition, showing how these molecules occupy the catalytic site and prevent substrate binding. nih.gov The evaluation of novel compounds, such as analogues of this compound, would involve similar mechanistic studies. Initial screening would measure the compound's ability to inhibit chitin production in enzymatic assays. mdpi.com Subsequent mechanistic studies would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses. Structural biology techniques could then be employed to visualize the inhibitor bound to the enzyme, revealing the specific molecular interactions responsible for the inhibition. nih.gov

Protein Binding Interaction Analyses

The efficacy and pharmacokinetic profile of a compound are heavily influenced by its interactions with proteins in the body. Biophysical studies are essential to characterize these binding events, from transport proteins in the bloodstream to specific viral target proteins.

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and function as primary carriers for many drugs. elsevierpure.com The interaction between a potential drug molecule and serum albumin affects its distribution, metabolism, and excretion. Biophysical techniques are used to study these interactions in detail.

Fluorescence spectroscopy is a primary tool, as the intrinsic fluorescence of tryptophan residues in albumin is often quenched upon binding of a ligand. swu.ac.thnih.gov This quenching can occur through a static mechanism (formation of a ground-state complex) or a dynamic mechanism (collisional quenching). elsevierpure.com By analyzing the fluorescence quenching data at different temperatures, key binding parameters can be determined, including the binding constant (Kₐ) and the number of binding sites (n). swu.ac.th Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes can also be calculated to infer the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). swu.ac.thnih.gov

Further studies using circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy can reveal whether the binding of the compound induces conformational changes in the secondary structure of the albumin protein. elsevierpure.comnih.gov Competitive binding experiments with known site-specific markers can identify the specific binding location on the albumin, such as Sudlow's site I or site II. swu.ac.thnih.gov These experimental findings are often complemented by molecular docking studies to provide a theoretical model of the interaction at the atomic level. swu.ac.thnih.gov

| Compound Class | Serum Albumin | Binding Constant (Kₐ) (L·mol⁻¹) | Primary Binding Forces | Reference |

| 2,4-disubstituted quinolines | BSA / HSA | 10⁴ - 10⁵ | Van der Waals, Hydrogen Bonding | swu.ac.th |

| Coumarin-triazole analogs | BSA / HSA | ~10⁴ | Not specified | nih.gov |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | HSA | ~10⁶ | Hydrophobic, Hydrogen Bonding | elsevierpure.com |

| Quinoline Yellow | HSA | Moderate affinity | Hydrophobic, Hydrogen Bonding | nih.gov |

Targeting the interaction between viral proteins and host cell receptors is a key strategy for developing antiviral therapeutics. The entry of SARS-CoV-2 into human cells is initiated by the binding of the receptor-binding domain (RBD) of its spike glycoprotein (B1211001) to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govfrontiersin.org Therefore, molecules that can bind to the spike protein's RBD and block this interaction are of significant interest. nih.govnanobioletters.com

In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring these interactions. frontiersin.org Molecular docking predicts the preferred binding mode and affinity of a small molecule within the binding pocket of a target protein. nih.gov For quinoline-based compounds, these studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the spike protein's RBD. frontiersin.org For example, one in silico analysis suggested that the quinoline-based drug rilapladib (B1679333) could interrupt the Spike-RBD-ACE2 complex. frontiersin.org

MD simulations can further refine these findings by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. nih.gov The binding free energy can be calculated from these simulations to give a more accurate estimation of binding affinity. nih.gov These computational predictions guide the selection of promising candidates for subsequent experimental validation using biochemical and biophysical assays. nih.gov

| Compound Class | Viral Target | Key Interacting Residues (Example) | Method |

| Quinoline-based drugs | SARS-CoV-2 Spike-RBD | Not specified | Molecular Docking |

| Various Inhibitors | SARS-CoV-2 Spike-RBD | Arg490, Glu271 | Molecular Dynamics |

| ED Compound | SARS-CoV-2 Spike-RBD | Q498, T500, N501 (Region) | Interaction Analysis |

Role as a Chemical Probe or Molecular Scaffold in Research

The structural framework of bromo-substituted quinolines and related heterocycles is highly valued in chemical biology and drug discovery for its utility as both a targeted chemical probe and a versatile molecular scaffold for the development of novel research compounds.

Analogues based on the 4-anilinoquinoline scaffold have been instrumental in the development of chemical probes for studying specific biological targets, a prime example being Cyclin G Associated Kinase (GAK). GAK is a serine/threonine kinase implicated in various cellular processes, and its dysfunction has been linked to diseases like Parkinson's and certain cancers. mdpi.comnih.gov

A notable chemical probe developed from this scaffold is SGC-GAK-1, a potent and selective inhibitor of GAK. nih.govresearchgate.net However, its utility in in vivo studies was limited by rapid metabolic degradation. mdpi.com This prompted further research into structural modifications of the quinoline scaffold to enhance metabolic stability while retaining potency. In this context, a bromo-substituted analogue, 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine , was identified as a promising compound. It demonstrated improved stability in liver microsomes and maintained good cellular activity against GAK, showcasing the importance of the 6-bromoquinoline (B19933) core in the rational design of more effective chemical probes. mdpi.com The development of such probes, along with structurally related but biologically inactive negative controls, is crucial for accurately interrogating the cellular functions of kinases like GAK. nih.govcancer.govnih.gov

The quinoline and its isosteric relative, the quinazolinone scaffold, are widely employed in the rational design of novel compounds with potential therapeutic applications, particularly in oncology research. nih.govarabjchem.org The presence of a halogen, such as bromine, at the 6-position of the quinazoline (B50416) ring has been shown to enhance anticancer effects. nih.gov This has led to the design and synthesis of numerous analogues built upon this core structure.

Researchers have designed and synthesized series of 6-bromo-quinazoline-4(3H)-one derivatives, demonstrating their potential as cytotoxic agents. nih.govresearchgate.net For instance, by incorporating a thio-benzyl moiety at the 2-position and a phenyl group at the 3-position, new compounds were created with the aim of improving interactions with enzymatic active sites. nih.gov The versatility of the quinoline scaffold is further highlighted by the synthesis of quinoline-1,2,3-triazole hybrids, which have been evaluated for their anticancer activity. researchgate.net These studies underscore the utility of the 6-bromo-quinoline and related scaffolds as a foundational framework for generating libraries of new molecules with diverse biological activities, facilitating the discovery of novel research compounds. mdpi.comnih.gov

Mechanistic Evaluation of Redox Modulation Properties

The antioxidant potential of quinoline and triazole analogues has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. sapub.orgnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical, a process often accompanied by a color change from purple to yellow. sapub.org

Studies on novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated promising antioxidant activity. For example, certain derivatives displayed significant DPPH radical scavenging capabilities, with activities comparable to the standard antioxidant Trolox at micromolar concentrations. nih.gov Similarly, research on quinazolinone derivatives has shown that these heterocyclic systems can act as effective anti-radical agents. sapub.org The radical scavenging ability of these compounds is often influenced by their chemical structure and concentration. sapub.org The 1,2,4-triazole ring system itself is a key component in many molecules assessed for their free radical scavenging potential, indicating that the combination of a quinoline/quinazoline core with a triazole moiety can yield compounds with significant antioxidant properties. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one Analogues Data sourced from reference nih.gov

| Compound | Concentration (µM) | % DPPH Radical Scavenging |

| 3g | 10 | 70.6% |

| 3h | 10 | 73.5% |

| Trolox (Standard) | 10 | 77.6% |

The ability of quinoline and triazole analogues to chelate transition metal ions is another important aspect of their redox modulation properties. The coordination of metal ions by biologically active ligands can lead to the formation of complexes with enhanced biological activity compared to the ligands alone. nih.gov The 1,2,3-triazole moiety is a known pharmacophore that can form stable complexes with various metal ions, including cobalt(II), nickel(II), manganese(II), palladium(II), and gold(III). nih.gov

Studies on Cellular Antiproliferative Mechanisms in Research Models

Analogues based on the 6-bromo-quinoline, quinazolinone, and isoquinolinequinone scaffolds have been extensively studied for their antiproliferative effects in various cancer cell line models. nih.govresearchgate.net These studies aim to elucidate the mechanisms by which these compounds inhibit cancer cell growth and proliferation.

A series of 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. nih.gov One of the most potent compounds, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one , displayed significant cytotoxicity against these cell lines, with IC₅₀ values in the micromolar range. nih.govresearchgate.net Importantly, this compound showed selectivity, being less toxic to normal (MRC-5) cell lines. nih.gov

Similarly, 6-bromine-containing 7-anilino-1-arylisoquinolinequinones have shown significant antiproliferative activity against gastric adenocarcinoma (AGS) and human leukemia (HL-60) cells, with IC₅₀ values ranging from 1.31 to 11.04 μM. researchgate.net Furthermore, novel hybrids incorporating quinoline and 1,2,4-triazole moieties have been designed as potential antiproliferative agents targeting specific kinases like EGFR and BRAFV600E. mdpi.com Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones revealed that some derivatives can induce apoptosis by activating caspases and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. nih.gov These findings highlight the potential of these scaffolds to generate compounds that interfere with key cellular pathways involved in cancer cell proliferation and survival.

Table 2: Antiproliferative Activity of a 6-Bromo-Quinazolinone Analogue Data sourced from reference nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| MRC-5 (Normal Lung) | 84.20 ± 1.72 |

Structure Activity Relationship Sar Studies and Strategic Derivatization of 6 Bromo 3 1,2,4 Triazol 4 Yl Quinoline

Impact of Substituent Variation on Molecular Interactions

The introduction of different functional groups onto the quinoline-triazole scaffold can significantly alter its electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Influence of Halogenation (e.g., Bromine Position and Presence) on Research Properties

The presence and position of halogen atoms, particularly bromine, on the quinoline (B57606) ring are critical determinants of a compound's research properties. Studies on related quinazoline (B50416) scaffolds have shown that the presence of a halogen atom at the 6-position can enhance anticancer effects. nih.gov For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the bromine at the C6 position was a key feature in their evaluation as tyrosine kinase inhibitors.

The influence of halogenation is not limited to the quinoline core. In quinoline-benzimidazole hybrids connected by a triazole-methyl-phenoxy linker, the introduction of a bromine atom at the C-2 position of the phenoxy core has been shown to modulate the antiproliferative activity of the molecule. nih.gov A comparison of a non-brominated compound with its brominated counterpart against various cancer cell lines revealed that the addition of bromine increased toxicity against both normal and tumor cell lines in some cases. nih.gov For example, the non-amidine compound 10a , which contains the bromo-substituent, showed increased toxicity compared to its non-brominated analogue 9a against several cell lines. nih.gov

Table 1: Effect of Bromine Substitution on Antiproliferative Activity of a Quinoline-Benzimidazole Hybrid. nih.gov

| Compound | R | Cell Line | IC₅₀ (µM) |

| 9a | H | HuT78 | >100 |

| 10a | Br | HuT78 | 15.3 |

| 9a | H | THP-1 | >100 |

| 10a | Br | THP-1 | 14.5 |

| 9a | H | HeLa | >100 |

| 10a | Br | HeLa | 17.6 |

| 9a | H | CaCo-2 | >100 |

| 10a | Br | CaCo-2 | 18.2 |

Effect of Methoxy (B1213986), Nitro, Phenyl, Cyano, and Hydroxy Substituents

The introduction of various other substituents onto the quinoline core also significantly impacts its biological activity profile. A study evaluating a range of substituted quinoline derivatives demonstrated varied antiproliferative activities against several cancer cell lines. nih.gov

Notably, 6-Bromo-5-nitroquinoline showed significant antiproliferative activity, in some cases greater than the reference drug 5-fluorouracil (B62378) (5-FU). nih.gov This suggests that the electron-withdrawing nature of the nitro group at the C-5 position, in conjunction with the bromine at C-6, contributes favorably to its cytotoxic potential. In contrast, other derivatives with methoxy or cyano groups showed lower antiproliferative activity in the same study. nih.gov The presence of bulky phenyl groups, as in 6,8-diphenylquinoline, also resulted in potent antiproliferative effects. nih.gov

Table 2: Antiproliferative Activity of Substituted Quinoline Derivatives. nih.gov

| Compound | Substituents | Cell Line | IC₅₀ (µg/mL) |

| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro | C6 (Rat Glioblastoma) | 28.3 |

| HeLa (Human Cervical Cancer) | 22.4 | ||

| HT29 (Human Adenocarcinoma) | 35.5 | ||

| 6,8-Diphenylquinoline | 6,8-Diphenyl | C6 (Rat Glioblastoma) | 32.7 |

| HeLa (Human Cervical Cancer) | 25.4 | ||

| HT29 (Human Adenocarcinoma) | 30.2 | ||

| 5-Fluorouracil (Reference) | - | C6 (Rat Glioblastoma) | 35.8 |

| HeLa (Human Cervical Cancer) | 28.2 | ||

| HT29 (Human Adenocarcinoma) | 42.6 |

Molecular Hybridization Strategies Incorporating the Quinoline-Triazole Core

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity, improved selectivity, or a dual mode of action. The 6-bromo-3-(1,2,4-triazol-4-yl)quinoline scaffold is an excellent candidate for such strategies.

Design and Synthesis of Quinoline-Isatin Conjugates

Isatin (B1672199) and its derivatives are known to possess a wide range of biological activities, including anticancer properties. Researchers have synthesized hybrids tethering a quinoline moiety to an isatin scaffold via a 1,2,3-triazole linker. This approach aims to combine the pharmacophoric features of both heterocycles. biomedres.us

In one such study, a series of 1H-1,2,3-triazole-linked quinoline-isatin molecular hybrids were synthesized and evaluated for their anti-breast cancer activity. dntb.gov.ua The structure-activity relationship analysis revealed that the potency of these conjugates was influenced by the substitution pattern on the isatin ring. For example, compounds with 5,7-disubstituted isatin moieties demonstrated strong cytotoxicity against MCF-7 breast cancer cells. dntb.gov.ua

Table 3: Anti-Breast Cancer Activity of Quinoline-Isatin Conjugates. dntb.gov.ua

| Compound | Isatin Substituents | Cell Line | IC₅₀ (µM) |

| 7g | 5,7-Dibromo | MCF-7 | 23.54 |

| 7h | 5-Bromo, 7-Chloro | MCF-7 | 23.66 |

| 7i | 5,7-Dichloro | MCF-7 | 32.50 |

Integration into Quinoline-Benzimidazole Hybrid Systems

Benzimidazole (B57391) is another privileged heterocyclic scaffold known for its diverse pharmacological activities. The integration of the quinoline-triazole core with a benzimidazole moiety has led to the development of potent hybrid molecules.

A study on novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids explored the impact of various structural modifications on their antiproliferative activity. nih.gov These hybrids feature a quinoline ring linked to a benzimidazole system through a triazole-methyl-phenoxy linker. As discussed previously, derivatization with a bromine substituent on the phenoxy core was investigated. The results indicated that the antiproliferative activity is highly dependent on the specific substitutions on both the quinoline and benzimidazole rings, as well as the linker. For instance, compound 10e , a brominated derivative with an N-propyl-carboximidamide group on the benzimidazole, showed potent activity against the HuT78 lymphoma cell line with an IC₅₀ value of 0.2 µM. nih.govnih.gov

Table 4: Antiproliferative Activity of a Bromo-Substituted Quinoline-Benzimidazole Hybrid. nih.govnih.gov

| Compound | Description | Cell Line | IC₅₀ (µM) |

| 10e | 2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride | HuT78 | 0.2 |

| THP-1 | 1.1 | ||

| HL-60 | 0.8 | ||

| HeLa | 1.8 | ||

| CaCo-2 | 1.3 | ||

| MRC-5 (normal cell line) | 1.2 |

Directed Derivatization for Enhanced Research Utility

The this compound scaffold is a versatile platform for directed derivatization to develop molecules with enhanced utility for specific research purposes, such as targeting particular enzymes or cellular pathways. The molecular hybridization strategies discussed above are prime examples of such derivatization.

For instance, the development of quinoline-based compounds as kinase inhibitors is an active area of research. arabjchem.org The 4-anilino-quin(az)oline scaffold is a known kinase-active framework. mdpi.com The synthesis of compounds like 6-bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-yl)quinolin-4-amine represents a strategic derivatization aimed at creating potential kinase inhibitors by incorporating a triazole-containing motif onto a known active scaffold. mdpi.com

Furthermore, the conjugation of the quinoline-triazole core to other pharmacologically active molecules like isatin and benzimidazole is a deliberate strategy to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govdntb.gov.ua This approach allows researchers to probe complex biological systems and develop tool compounds for studying specific cellular processes like apoptosis and cell cycle arrest, which were observed with some of the synthesized hybrids. nih.gov These derivatization efforts enhance the research utility of the core structure by generating a library of compounds with varied and potentially more potent and selective biological activities.

Modification at the Triazole Moiety (e.g., N-substitution, C-substitution)

Modifications at the 1,2,4-triazole (B32235) ring of quinoline-based compounds have been a key strategy to investigate and optimize their biological activities. While direct SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related quinoline-triazole hybrids. These studies often involve the introduction of various substituents on the triazole ring, particularly N-aryl substitutions, to explore the impact on efficacy against different biological targets, such as microbial enzymes and cancer cell lines.

In a study focusing on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents, researchers found that the nature and position of substituents on the N-phenyl ring of the triazole moiety significantly influenced the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. For instance, within a series of 6-bromoquinoline (B19933) compounds, derivatives bearing an unsubstituted phenyl, 4-methoxyphenyl, 3-chlorophenyl, 3-bromophenyl, 4-chlorophenyl, and 4-bromophenyl on the triazole ring exhibited the most potent antitubercular effects. nih.gov Conversely, the introduction of a 4-fluorophenyl or a 4-nitrophenyl group led to a reduction in activity. nih.gov This suggests that both electronic and steric factors of the substituent on the N-aryl group of the triazole play a critical role in the compound's biological activity.

Another investigation into novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids as antiproliferative agents further underscores the importance of substitutions linked to the triazole ring. In these hybrids, the triazole acts as a linker between the quinoline and a benzimidazole moiety via a phenoxy group. The study revealed that modifications, such as the introduction of a bromine atom at the C-2 position of the phenoxy core, influenced the antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, research on 1,2,3-triazole linked quinoline derivatives as potential anticancer agents demonstrated that substitutions on the N-phenyl ring of the triazole could modulate their efficacy against fibrosarcoma (HT-1080) and lung cancer (A-549) cell lines. researchgate.net These findings collectively indicate that the triazole moiety is a versatile handle for chemical modification, where N-substitutions and substitutions on appended groups can be systematically varied to enhance the desired biological activity.

The following table summarizes the structure-activity relationships observed in analogous quinoline-triazole scaffolds, which can provide predictive insights for the derivatization of this compound.

| Scaffold | Modification at Triazole Moiety | Observed Biological Activity | Key Findings |

| 2-(N-aryl-1,2,3-triazol-4-yl) 6-bromoquinoline | N-phenyl ring substitutions | Antitubercular | Unsubstituted phenyl and halogenated phenyls (Cl, Br) at meta and para positions showed high potency. Fluoro and nitro substitutions decreased activity. nih.gov |

| 1,2,3-Triazole-containing quinoline-benzimidazole hybrids | Bromination of the phenoxy linker attached to the triazole | Antiproliferative | Modifications on the linker group connecting the triazole to another pharmacophore influenced activity against cancer cell lines. nih.gov |

| 1,2,3-Triazole linked quinoline derivatives | N-phenyl ring substitutions | Anticancer | The nature of the substituent on the N-phenyl ring of the triazole was found to be a determinant of anticancer efficacy. researchgate.net |

Functionalization of the Quinoline Core for Specific Research Applications

The quinoline core of this compound offers multiple sites for functionalization, enabling the synthesis of derivatives with tailored properties for specific research applications. The bromine atom at the 6-position is a particularly attractive site for modification through various cross-coupling reactions, which can introduce a wide range of functional groups to probe biological interactions or to attach probes for mechanistic studies.

A comprehensive review of the regioselective functionalization of quinolines through C-H activation highlights the modern synthetic strategies available for modifying the quinoline scaffold. mdpi.com While not specific to the target compound, these methods are highly relevant for its derivatization. For instance, transition metal-catalyzed C-H functionalization can be employed to introduce substituents at positions that are otherwise difficult to access through classical methods. This allows for the systematic exploration of the chemical space around the quinoline core to identify key structural features that govern biological activity.

For example, palladium-catalyzed C-H activation has been used for the C2 oxidative cross-coupling of quinoline N-oxides with indoles. mdpi.com Although this applies to the N-oxide derivative, it showcases the potential for direct C-C bond formation on the pyridine (B92270) ring of the quinoline. Copper-catalyzed reactions have also been reported for the C2 carbamoylation and sulfoximination of quinoline N-oxides, further expanding the toolkit for quinoline functionalization. mdpi.com

The bromine atom at the 6-position of the target compound can serve as a handle for introducing diversity. Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions are well-established methods for forming new carbon-carbon bonds at this position. Buchwald-Hartwig amination can be used to introduce various amino groups. These modifications can be used to:

Improve pharmacokinetic properties: By introducing polar or ionizable groups to enhance solubility or metabolic stability.

Modulate biological activity: By introducing substituents that can form additional interactions with a biological target.

Attach reporter groups: Such as fluorescent dyes or biotin (B1667282) tags for use in biochemical and cellular assays to study the compound's mechanism of action.

The strategic functionalization of the quinoline core, guided by an understanding of the target's binding site and the desired physicochemical properties, is a powerful approach in the development of novel chemical probes and potential therapeutic agents based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 6 Bromo 3 1,2,4 Triazol 4 Yl Quinoline

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of substituted quinolines and the formation of carbon-nitrogen bonds to heterocycles like 1,2,4-triazole (B32235) are well-established areas of organic chemistry. researchgate.netacs.org However, the specific construction of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline would require a tailored synthetic approach. Future research in this area could focus on:

Convergent vs. Linear Synthetic Strategies: A key direction would be the development of a highly efficient synthesis. This could involve a linear approach, where a pre-functionalized quinoline (B57606) is coupled with a triazole moiety, or a convergent strategy, where the triazole-substituted fragment is incorporated during the quinoline ring formation.

Catalyst and Reaction Condition Optimization: Exploration of various transition-metal catalysts (e.g., palladium, copper) for the C-N bond formation between the quinoline and triazole rings could lead to improved yields and milder reaction conditions. mdpi.com Green chemistry principles, such as the use of microwave irradiation or solvent-free reactions, could also be investigated to enhance the sustainability of the synthesis. researchgate.net

Regioselectivity Control: A significant challenge in the synthesis of polysubstituted heterocycles is controlling the regioselectivity. Research into directing groups and tailored reaction conditions will be crucial to ensure the desired 6-bromo and 3-(1,2,4-triazol-4-yl) substitution pattern with high fidelity.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

Given the prevalence of quinoline and triazole motifs in bioactive molecules, this compound is a candidate for biological activity. nih.govnih.govnih.gov Future research should aim to understand its potential interactions with biological targets at a molecular level.

Computational Modeling and Docking Studies: Initial in silico studies could predict potential biological targets, such as kinases, topoisomerases, or G protein-coupled receptors, based on structural similarity to known inhibitors. nih.govmdpi.comnih.gov These studies would provide a rational basis for subsequent experimental validation.

Biophysical Interaction Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy could be employed to quantitatively characterize the binding affinity and kinetics of the compound with purified target proteins.

X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to a biological target would offer invaluable atomic-level insights into the specific molecular interactions, guiding further structure-activity relationship (SAR) studies.

Application in Chemical Biology and Advanced Materials Science Research

Beyond its potential pharmacological applications, the unique electronic and structural features of this compound could be harnessed in other scientific domains.

Fluorescent Probes and Sensors: The quinoline core is known for its fluorescent properties. Future work could explore the potential of this compound as a scaffold for developing fluorescent probes to visualize specific biological processes or detect the presence of certain ions or molecules.

Organic Electronics: The bromine atom and the aromatic heterocyclic system suggest potential applications in materials science. Research could investigate its use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photosensitizers for photodynamic therapy.

Coordination Chemistry: The nitrogen atoms in the triazole and quinoline rings can act as ligands for metal ions. This opens up avenues for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic or gas storage properties.

Exploration of Novel Analogues with Tuned Research Properties for Specific Biological Targets

Once a baseline understanding of the synthesis and properties of this compound is established, the exploration of its chemical space through the synthesis of analogues will be a critical next step.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure would be essential to understand how different functional groups impact its biological activity or material properties. Key modifications could include:

Varying the position of the bromine atom on the quinoline ring.

Substituting the bromine with other halogens or electron-donating/withdrawing groups.

Introducing substituents on the triazole ring.

Altering the linkage between the quinoline and triazole moieties.

Target-Oriented Synthesis: Based on the results from mechanistic studies, analogues could be rationally designed to enhance binding affinity and selectivity for a specific biological target. For instance, if the compound shows kinase inhibitory activity, modifications could be made to optimize interactions with the ATP-binding pocket. mdpi.com

Pharmacokinetic Property Optimization: For potential therapeutic applications, analogues would be synthesized to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

Q & A

Q. What are the established synthetic routes for 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline?

The synthesis typically involves cyclization or cross-coupling reactions . For example:

- Cyclization : Reacting 6-bromoquinoline precursors with 1,2,4-triazole derivatives under catalytic conditions (e.g., iodine or transition metals). demonstrates a 65% yield for a related bromo-quinoline compound using iodine as a catalyst .

- Suzuki coupling : Introducing the triazole moiety via palladium-catalyzed cross-coupling, as seen in analogous quinoline-triazole hybrids (e.g., iridium complexes in ) .

- Nucleophilic substitution : Substituting a halogen atom on the quinoline core with a triazole group under basic conditions .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- High-performance liquid chromatography (HPLC) for purity assessment (>95% as per and ) .

- X-ray crystallography for absolute structural confirmation, as shown in for a related bromo-quinoline derivative .

- Mass spectrometry to verify molecular weight (e.g., C₁₀H₇BrN₄ requires m/z ≈ 279.0).

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- In vitro antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains, as described for quinoline-triazole hybrids in .

- Cytotoxicity screening : Use cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production (see for methodology) .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed during synthesis?

- Catalyst optimization : achieved 65% yield using iodine; alternative catalysts (e.g., CuI or Pd(PPh₃)₄) may improve efficiency .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions.

- Temperature control : Slow heating (e.g., 60–80°C) minimizes decomposition, as abrupt temperature spikes can degrade sensitive intermediates.

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Structural variability : Minor substituent changes (e.g., methoxy vs. bromo groups) drastically alter bioactivity. Compare (antimicrobial) and (anticonvulsant) to identify structure-activity relationships .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility. For example, discrepancies in IC₅₀ values may stem from differing serum concentrations in cell media.

Q. What strategies optimize catalytic systems for quinoline-triazole hybrid synthesis?

- Ligand design : Bulky ligands (e.g., ferrocenyl groups in ) improve steric control during coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield, as demonstrated in for analogous quinoline derivatives .

- Flow chemistry : Continuous reactors enhance scalability and reproducibility for multi-step syntheses (e.g., sequential azide-alkyne cyclization and coupling) .

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

- DFT calculations : Predict regioselectivity in cyclization or coupling steps by modeling transition states (e.g., used InChI key analysis to infer reactivity) .

- Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in ) to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity to guide rational design .

Data Contradiction Analysis

Q. Why do similar quinoline-triazole derivatives exhibit divergent antimicrobial vs. anticonvulsant activities?

- Target specificity : Antimicrobial activity () often targets prokaryotic enzymes, while anticonvulsant effects () involve GABAergic or sodium channel modulation .

- Lipophilicity : Bromine atoms enhance blood-brain barrier penetration for CNS applications, whereas polar groups (e.g., carboxylic acids in ) favor peripheral actions .

Q. How can conflicting cytotoxicity data between in vitro and in vivo studies be reconciled?

- Metabolic stability : In vitro models lack metabolic enzymes that degrade the compound in vivo, leading to overestimated toxicity. Use hepatocyte microsomes to simulate metabolism .

- Protein binding : Serum albumin binding in vivo reduces free drug concentration, necessitating higher doses than in vitro IC₅₀ values suggest.

Methodological Guidelines

- Synthesis : Prioritize catalytic methods () over stoichiometric routes to reduce waste .

- Characterization : Combine NMR with X-ray crystallography () for unambiguous structural confirmation .

- Biological testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.